(E)-2-Iodobut-2-ene-1,4-diol
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Overview
Description
(E)-2-Iodobut-2-ene-1,4-diol is an organic compound characterized by the presence of an iodine atom, a double bond, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Iodobut-2-ene-1,4-diol typically involves the iodination of but-2-ene-1,4-diol. One common method is the addition of iodine to but-2-ene-1,4-diol in the presence of a suitable oxidizing agent. The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Iodobut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form but-2-ene-1,4-diol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Formation of but-2-ene-1,4-dione.
Reduction: Formation of but-2-ene-1,4-diol.
Substitution: Formation of various substituted but-2-ene-1,4-diols depending on the nucleophile used.
Scientific Research Applications
(E)-2-Iodobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential use in radiolabeling for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (E)-2-Iodobut-2-ene-1,4-diol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo nucleophilic substitution, while the hydroxyl groups can participate in oxidation and reduction reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
But-2-ene-1,4-diol: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
2-Iodobut-2-ene: Lacks the hydroxyl groups, limiting its ability to undergo oxidation and reduction reactions.
2-Iodobutane-1,4-diol: Similar structure but with a saturated carbon chain, affecting its reactivity and applications.
Uniqueness
(E)-2-Iodobut-2-ene-1,4-diol is unique due to the combination of an iodine atom, a double bond, and two hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(E)-2-iodobut-2-ene-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c5-4(3-7)1-2-6/h1,6-7H,2-3H2/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFFVUNQEUALNI-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CO)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C(\CO)/I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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